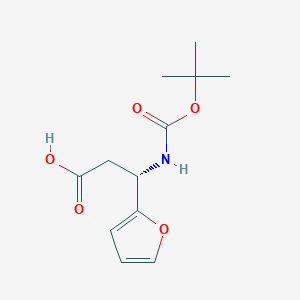

(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Vue d'ensemble

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is a chiral amino acid derivative It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available furan-2-carboxylic acid and tert-butyl carbamate.

Step 1 Formation of the Boc-Protected Amino Acid:

Step 2 Amination:

Step 3 Hydrolysis:

Industrial Production Methods

Industrial production of (S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The Boc-protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: (S)-3-amino-3-(furan-2-yl)propanol.

Substitution: (S)-3-amino-3-(furan-2-yl)propanoic acid.

Applications De Recherche Scientifique

(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is utilized in various fields of scientific research:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein engineering.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid depends on its application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The furan ring can interact with biological targets through π-π stacking and hydrogen bonding, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-3-amino-3-(furan-2-yl)propanoic acid

- (S)-3-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid

- (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and enhances its potential in medicinal chemistry for the development of novel therapeutic agents.

Activité Biologique

(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, also known by its CAS number 1217736-81-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its synthesis, biological properties, and therapeutic potentials, particularly focusing on its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₂H₁₇NO₅, with a molecular weight of 255.27 g/mol. Its structure features a furan ring, which is known for contributing to various biological activities due to its unique electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₅ |

| Molecular Weight | 255.27 g/mol |

| CAS Number | 1217736-81-6 |

| Purity | ≥ 97% |

Antimicrobial Activity

Recent studies have indicated that derivatives of furan-containing compounds exhibit significant antimicrobial properties. For instance, research has shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans at certain concentrations . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential antimicrobial effects.

Enzyme Inhibition

One key area of interest is the compound's potential as an inhibitor of tryptophan hydroxylase type I (TPH1), which plays a role in serotonin biosynthesis. Inhibitors of TPH1 are being explored for their therapeutic implications in treating obesity and related metabolic disorders . The structure of this compound may provide insights into its inhibitory capabilities through structure-activity relationship (SAR) studies.

Case Study 1: Inhibition of TPH1

In a study focusing on TPH1 inhibitors, compounds similar to this compound were evaluated for their inhibitory effects. The results showed that modifications in the amino acid backbone could enhance binding affinity and selectivity for TPH1, suggesting that further exploration of this compound could yield promising results in metabolic disease management .

Case Study 2: Antifungal Activity

Another study investigated the antifungal activity of various furan derivatives against Candida albicans. Compounds were tested for minimum inhibitory concentrations (MIC), revealing that several furan-containing acids exhibited significant antifungal activity at concentrations as low as 64 µg/mL . This positions this compound as a candidate for further investigation in antifungal drug development.

Research Findings

A comprehensive review of the literature reveals several important findings regarding the biological activity of furan derivatives:

- Antimicrobial Efficacy : Compounds similar to this compound demonstrate significant antimicrobial properties against various pathogens.

- Enzyme Interaction : The potential inhibition of key enzymes involved in metabolic pathways suggests that this compound could be useful in treating metabolic disorders.

- Structure Activity Relationships : Ongoing SAR studies are crucial for optimizing the biological activity of this compound and related derivatives.

Propriétés

IUPAC Name |

(3S)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIWANHPRXTWCF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426604 | |

| Record name | Boc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217736-81-6 | |

| Record name | Boc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.